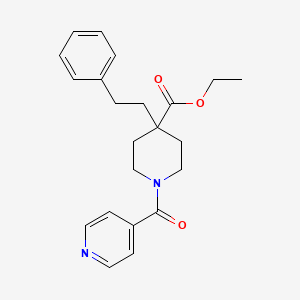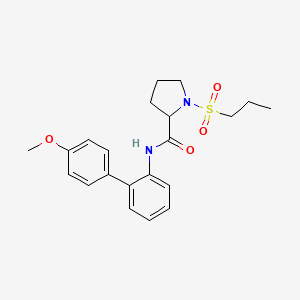![molecular formula C14H20N4OS B5970358 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B5970358.png)
2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol is a chemical compound that has been gaining attention in the scientific community due to its potential use in research applications. This compound is a derivative of benzothiadiazole, which is a heterocyclic compound that is commonly used in medicinal chemistry. The purpose of
Mecanismo De Acción
The mechanism of action of 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol is not fully understood. However, it is believed that this compound acts on various molecular targets, including ion channels, enzymes, and receptors. It has been shown to modulate the activity of voltage-gated calcium channels, which are involved in neurotransmitter release and muscle contraction. Additionally, 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which is believed to contribute to the compound's neuroprotective effects.
Biochemical and Physiological Effects:
2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol has been found to have various biochemical and physiological effects. This compound has been shown to increase the levels of certain neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol has been found to decrease the levels of oxidative stress markers, which are associated with various diseases, including cancer and neurodegenerative disorders. Furthermore, this compound has been found to have vasodilatory effects, which can lead to a decrease in blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol in lab experiments is its neuroprotective effects. This compound has been shown to protect neurons from damage caused by various factors, including oxidative stress and neurotoxicity. Additionally, 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol has been found to have anticancer properties, which make it a potential candidate for chemotherapy. However, one limitation of using this compound in lab experiments is its limited solubility in certain solvents, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol. One potential direction is the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Furthermore, the use of 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Métodos De Síntesis
The synthesis of 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol involves the reaction of 2,1,3-benzothiadiazole with piperazine and formaldehyde. This reaction results in the formation of the intermediate compound, 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]methanol, which is then converted to 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol through the addition of ethylene oxide. The final product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol has been used in various research applications, including the study of neurological disorders, cancer, and cardiovascular diseases. This compound has been found to have neuroprotective effects and has been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. Additionally, 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol has been shown to have anticancer properties and has been studied as a potential chemotherapy agent. Furthermore, this compound has been found to have vasodilatory effects and has been studied as a potential treatment for hypertension.
Propiedades
IUPAC Name |
2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-17-5-6-18(10-12(17)4-7-19)9-11-2-3-13-14(8-11)16-20-15-13/h2-3,8,12,19H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEURVGYMJXYKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B5970285.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B5970286.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide](/img/structure/B5970292.png)
![N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5970297.png)
![4-{[1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5970311.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5970314.png)
![N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B5970326.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5970328.png)
![3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B5970340.png)

![1-(4-chlorobenzyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B5970351.png)

![1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5970364.png)